Epinodosinol

Description

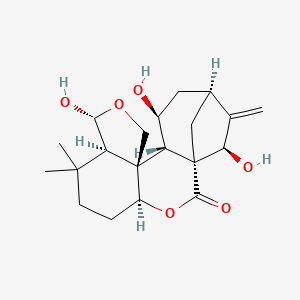

Properties

Molecular Formula |

C20H28O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one |

InChI |

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-16,21-23H,1,4-8H2,2-3H3/t10-,11+,12+,13-,14-,15-,16-,19+,20+/m1/s1 |

InChI Key |

GVECAQZXEMZIGZ-BUOKAGOGSA-N |

Isomeric SMILES |

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@H](C[C@@H]5C[C@]4([C@@H](C5=C)O)C(=O)O2)O)C |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(C5=C)O)C(=O)O2)O)C |

Origin of Product |

United States |

Epinodosin: A Technical Guide to its Chemical Structure, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin, a diterpenoid compound, has garnered significant interest within the scientific community for its notable biological activities, including cytotoxic and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure of Epinodosin, detailed experimental protocols for evaluating its biological effects, and an exploration of its known mechanisms of action, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and inflammatory disease research.

Chemical Structure and Properties

Epinodosin is a complex diterpenoid with the molecular formula C₂₀H₂₆O₆ and a molecular weight of 362.42 g/mol .[1] Its chemical identity is registered under CAS Number 20086-60-6.[1] The structural elucidation of Epinodosin, typically achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, reveals a polycyclic framework characteristic of the diterpene class of natural products.

Table 1: Physicochemical Properties of Epinodosin

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₆ | [1] |

| Molecular Weight | 362.42 g/mol | [1] |

| CAS Number | 20086-60-6 | [1] |

| Class | Diterpenoid |

While a total synthesis of Epinodosin has not been extensively documented in publicly available literature, its isolation is typically achieved from natural sources. The general procedure for the isolation and purification of such compounds involves solvent extraction from the source material, followed by various chromatographic techniques to yield the pure compound.

Biological Activity and Mechanism of Action

Epinodosin has demonstrated significant biological activity, most notably its cytotoxicity against certain cancer cell lines.

Cytotoxic Activity

Research has shown that Epinodosin exhibits moderate cytotoxicity against the human promyelocytic leukemia cell line, HL-60, with a reported IC₅₀ value of 10.4 μM. This finding suggests its potential as a lead compound for the development of novel anticancer agents.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

Emerging evidence indicates that Epinodosin exerts its biological effects, at least in part, through the modulation of intracellular signaling cascades. One of the key pathways identified is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It is comprised of several distinct cascades, including the ERK, JNK, and p38 MAPK pathways.

Studies suggest that Epinodosin can inhibit the activation of the MAPK signaling pathway. The precise components of the pathway targeted by Epinodosin are a subject of ongoing research. Understanding whether Epinodosin selectively inhibits the ERK, JNK, or p38 branches, or acts on an upstream activator, is crucial for elucidating its exact mechanism of action and for predicting its therapeutic efficacy and potential side effects.

Caption: Proposed mechanism of Epinodosin via inhibition of the MAPK signaling cascade.

Anti-Inflammatory Potential

Given its role in modulating the MAPK pathway, which is also heavily implicated in inflammatory processes, Epinodosin is a compound of interest for research in inflammatory diseases. The inhibition of MAPK signaling can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators. Further investigation is required to fully characterize the anti-inflammatory profile of Epinodosin and its potential therapeutic applications in this area.

Experimental Protocols

To facilitate further research into the biological activities of Epinodosin, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Epinodosin on the viability and proliferation of cancer cell lines, such as HL-60.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Epinodosin (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and stabilization.

-

Prepare serial dilutions of Epinodosin in complete medium.

-

Remove the medium from the wells and add 100 µL of the Epinodosin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Epinodosin) and a negative control (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HL-60 cells

-

Epinodosin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat HL-60 cells with Epinodosin at the desired concentrations for the specified time.

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the experimental protocols described above.

Table 2: Cytotoxicity of Epinodosin on HL-60 Cells (MTT Assay)

| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0 (Control) | 100 | 100 | 100 |

| X.X | |||

| X.X | |||

| X.X | |||

| IC₅₀ |

Table 3: Apoptosis Induction by Epinodosin in HL-60 Cells (Annexin V-FITC/PI Assay)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | |||

| Epinodosin (X µM) | |||

| Epinodosin (Y µM) |

Conclusion and Future Directions

Epinodosin is a promising natural product with demonstrated cytotoxic activity against cancer cells, potentially through the inhibition of the MAPK signaling pathway. Its role in modulating inflammatory responses also warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of Epinodosin.

Future research should focus on:

-

Elucidating the precise molecular targets of Epinodosin within the MAPK and other signaling pathways.

-

Conducting in vivo studies to evaluate the efficacy and safety of Epinodosin in animal models of cancer and inflammatory diseases.

-

Exploring the total synthesis of Epinodosin to ensure a sustainable supply for further research and development.

-

Investigating the structure-activity relationship of Epinodosin derivatives to optimize its therapeutic properties.

By addressing these research questions, the full therapeutic potential of Epinodosin as a novel therapeutic agent can be realized.

References

The Biosynthesis of Epinodosin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin (B12402187), a complex diterpenoid belonging to the ent-kaurane class, has garnered significant interest for its diverse pharmacological activities. Found in medicinal plants of the Isodon genus (also known as Rabdosia), its intricate molecular architecture is assembled through a specialized biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the epinodosin biosynthesis pathway, from its origins in the general terpenoid pathway to the specific oxidative modifications that define its structure. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes the available evidence, drawing parallels with the closely related and more extensively studied biosynthesis of oridonin (B1677485). This guide details the key enzyme families involved, presents a proposed biosynthetic pathway, outlines common experimental protocols for pathway elucidation, and provides a framework for the quantitative analysis of pathway intermediates and products.

The Core Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of epinodosin is a branch of the broader terpenoid metabolic network in plants. The initial steps leading to the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), are well-established and occur through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The biosynthesis of the characteristic ent-kaurane skeleton then proceeds in two key steps, catalyzed by two distinct types of terpene synthases:

-

Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The linear precursor, GGPP, is first cyclized into the bicyclic intermediate, ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS). In Isodon rubescens, the genes IrCPS4 and IrCPS5 have been identified to encode enzymes with this function.

-

Formation of ent-Kaurene (B36324): The bicyclic ent-CPP is then further cyclized and rearranged to form the tetracyclic ent-kaurene. This step is catalyzed by ent-kaurene synthase (KS), also known as kaurene synthase-like (KSL) enzymes. In I. rubescens, IrKSL5 has been shown to be responsible for this conversion.

Tracer experiments using radiolabeled precursors in Isodon japonicus have confirmed that ent-kaurene is a direct precursor to other complex ent-kaurane diterpenoids like oridonin and enmein.[1][2] Given the structural similarity, it is highly probable that ent-kaurene is also the foundational scaffold for epinodosin biosynthesis.

Proposed Biosynthetic Pathway of Epinodosin from ent-Kaurene

The conversion of the relatively simple hydrocarbon skeleton of ent-kaurene into the highly oxygenated epinodosin molecule involves a series of oxidative modifications. While the precise sequence and the specific enzymes for epinodosin are yet to be definitively characterized, a plausible pathway can be proposed based on the structure of epinodosin and the known biochemistry of the closely related diterpenoid, oridonin, in Isodon species. These oxidative reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs).

Recent genomic studies of Isodon rubescens have identified a cluster of tandemly duplicated genes from the CYP706V family, specifically IrCYP706V2 and IrCYP706V7, that are responsible for the initial oxidative modifications of the ent-kaurene core during oridonin biosynthesis.[3][4] It is highly likely that orthologous CYP enzymes are involved in the biosynthesis of epinodosin.

The proposed pathway involves a series of hydroxylation reactions at specific carbon positions of the ent-kaurene skeleton. The exact order of these hydroxylations is yet to be determined and may involve several intermediate compounds.

Caption: Proposed biosynthetic pathway of Epinodosin from GGPP.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics, metabolite concentrations, and gene expression levels for the dedicated biosynthetic pathway of epinodosin. The table below is provided as a template for researchers to populate as data becomes available.

| Parameter | Enzyme/Metabolite | Value | Plant Species | Tissue/Organelle | Reference |

| Enzyme Kinetics | |||||

| Km (µM) | [Enzyme Name] | Isodon sp. | |||

| kcat (s-1) | [Enzyme Name] | Isodon sp. | |||

| Metabolite Levels | |||||

| ent-Kaurene (µg/g FW) | Isodon sp. | Leaf | |||

| Intermediate X (µg/g FW) | Isodon sp. | Leaf | |||

| Epinodosin (mg/g FW) | Isodon sp. | Leaf | |||

| Gene Expression | |||||

| Relative Expression Level | [Gene Name] | Isodon sp. | Leaf vs. Root |

Experimental Protocols

The elucidation of the epinodosin biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments, based on protocols commonly used in the study of Isodon diterpenoids.

Identification of Candidate Genes via Transcriptome Analysis

A common approach to identify the genes involved in a specific metabolic pathway in a non-model organism is through transcriptome sequencing.

Protocol:

-

Plant Material and RNA Extraction: Collect different tissues (e.g., young leaves, mature leaves, stems, roots) from an epinodosin-producing Isodon species. Immediately freeze the tissues in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples using a kit such as the TruSeq RNA Sample Prep Kit (Illumina). Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq).

-

De Novo Transcriptome Assembly and Annotation: After quality control and trimming of the raw sequencing reads, assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans. Annotate the resulting unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Identification of Candidate Genes: Screen the annotated transcriptome for unigenes encoding enzymes typically involved in diterpenoid biosynthesis, such as terpene synthases (CPS, KSL) and cytochrome P450 monooxygenases.

Caption: A typical workflow for identifying candidate biosynthetic genes.

Functional Characterization of Biosynthetic Enzymes

Once candidate genes are identified, their function needs to be confirmed experimentally. This is often achieved through heterologous expression and in vitro or in vivo enzyme assays.

Protocol for a Cytochrome P450 Enzyme:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate CYP gene from cDNA using PCR. Clone the amplified gene into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial expression vector like pET-28a).

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. For P450s, yeast is often preferred as it is a eukaryote and possesses the necessary membrane structures for proper protein folding and function. Induce protein expression according to the vector and host system requirements.

-

Microsome Isolation (for yeast expression): Harvest the yeast cells and spheroplast them to remove the cell wall. Lyse the spheroplasts and isolate the microsomal fraction, which contains the expressed P450, by differential centrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, the substrate (ent-kaurene or a potential intermediate), and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

-

-

Product Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass spectra and retention times of the products with those of authentic standards to identify the reaction products.

Metabolite Profiling of Isodon Species

To identify potential biosynthetic intermediates, a detailed chemical profile of the plant is necessary.

Protocol:

-

Extraction: Grind fresh or freeze-dried plant material into a fine powder. Extract the powder with a suitable solvent, such as methanol (B129727) or ethanol, using ultrasonication or maceration.

-

Sample Preparation: Filter the extract and, if necessary, perform a liquid-liquid partitioning (e.g., with hexane, ethyl acetate, and water) to separate compounds based on polarity. Evaporate the solvent from the desired fraction.

-

Chromatographic Separation and Detection: Redissolve the dried extract in a suitable solvent and analyze it using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS). Use a C18 column and a gradient elution program with water and acetonitrile (B52724) (both often containing a small amount of formic acid) to achieve good separation of the diterpenoids.

-

Compound Identification: Tentatively identify the compounds based on their retention times, UV spectra, and mass fragmentation patterns. Confirm the identity of key compounds by comparison with authentic standards and by purification and subsequent NMR analysis.

Conclusion and Future Perspectives

The biosynthesis of epinodosin in Isodon plants is a fascinating example of the chemical diversification of a common plant metabolite scaffold, ent-kaurene. While the early steps of the pathway are well-understood, the specific enzymes and the precise sequence of the later oxidative modifications that lead to epinodosin remain a promising area for future research. The advent of next-generation sequencing and advanced analytical techniques has provided the tools to fully unravel this complex pathway. A complete understanding of epinodosin biosynthesis will not only be of fundamental scientific interest but will also open up avenues for the metabolic engineering of microorganisms or heterologous plant systems for the sustainable production of this valuable pharmacologically active compound.

References

In Vitro Bioactivity of Epinodosin: A Technical Guide for Drug Discovery Professionals

Introduction

Epinodosin, a natural ent-kauranoid diterpenoid, has emerged as a compound of interest in oncological research due to its demonstrated antitumor properties. This technical guide provides a comprehensive overview of the in vitro bioactivity of Epinodosin, with a primary focus on its anti-cancer effects, particularly in esophageal squamous cell carcinoma (ESCC). The guide details the molecular mechanisms of action, offers standardized protocols for key bioactivity assays, and presents the known data in a clear, structured format to support further research and development efforts. While Epinodosin has also been noted for its antibacterial characteristics, this document will concentrate on its potential as a therapeutic agent in oncology.

Anti-Cancer Bioactivity of Epinodosin

Epinodosin has been shown to exert a significant inhibitory effect on the proliferation, invasion, and migration of esophageal squamous cell carcinoma (ESCC) cells.[1] The primary mechanism of its anti-cancer activity involves the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.

Effects on Esophageal Squamous Cell Carcinoma (ESCC)

Studies have demonstrated that Epinodosin effectively suppresses the viability of ESCC cells.[1] This effect is mediated through the induction of programmed cell death, or apoptosis, and the inhibition of cellular processes critical for tumor progression, such as invasion and migration.[1]

Table 1: Summary of Epinodosin's Effects on Protein Expression in ESCC

| Protein Family | Protein | Effect of Epinodosin Treatment | Reference |

| Bcl-2 Family | Bcl-2 | Downregulation | [1] |

| Bax | Upregulation | [1] | |

| Bim | Upregulation | [1] | |

| Tumor Suppressor | p53 | Upregulation | [1] |

| MAPK Pathway | p-p38 | Downregulation | |

| p-ERK | Downregulation | ||

| p-JNK | Downregulation |

Note: The specific changes in the phosphorylation status of MAPK pathway proteins are inferred from the general finding that Epinodosin affects the MAPK signaling pathway. Detailed quantitative data on the extent of downregulation is a subject for further investigation.

Quantitative Anti-proliferative Activity

A critical aspect of characterizing an anti-cancer compound is determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. This quantitative measure allows for the assessment of the compound's potency and selectivity.

Table 2: Illustrative Table for IC50 Values of Epinodosin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | Data not available |

| EC9706 | Esophageal Squamous Cell Carcinoma | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Potential Anti-Inflammatory Activity

While the primary focus of Epinodosin research has been on its anti-cancer properties, many natural compounds with anti-cancer activity also exhibit anti-inflammatory effects. The evaluation of Epinodosin's ability to modulate inflammatory pathways is a promising area for future research. Key in vitro assays for this purpose include the measurement of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).

Table 3: Illustrative Table for In Vitro Anti-Inflammatory Activity of Epinodosin

| Assay | Cell Line | Parameter Measured | Effect of Epinodosin |

| Griess Assay | RAW 264.7 | Nitric Oxide (NO) | Data not available |

| ELISA | RAW 264.7 | TNF-α | Data not available |

| ELISA | RAW 264.7 | IL-6 | Data not available |

Note: There is currently a lack of specific data on the in vitro anti-inflammatory effects of Epinodosin. This table is provided as a template for future experimental data.

Signaling Pathways Modulated by Epinodosin

Epinodosin's anti-cancer effects in ESCC are attributed to its ability to modulate specific intracellular signaling pathways, primarily the MAPK pathway and the intrinsic apoptotic pathway.

MAPK Signaling Pathway

Epinodosin has been observed to significantly affect the protein expression within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers. Epinodosin's inhibitory action on this pathway contributes to its anti-proliferative effects.

Figure 1: Epinodosin's inhibitory effect on the MAPK signaling pathway.

Intrinsic Apoptosis Pathway

Epinodosin induces apoptosis in ESCC cells by modulating the expression of key proteins in the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins such as Bax and Bim, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis. Furthermore, Epinodosin upregulates the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic genes like Bax.[1] Epinodosin's mechanism also involves the mediation of miRNA-143-3p, which targets Bcl-2.[1]

Figure 2: Epinodosin-induced intrinsic apoptosis pathway in ESCC.

Experimental Protocols

This section provides detailed methodologies for key in vitro bioactivity screening assays relevant to the evaluation of Epinodosin.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., KYSE-30, EC9706) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Epinodosin in culture medium. Remove the medium from the wells and add 100 µL of the Epinodosin dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol is designed to analyze the effect of Epinodosin on the expression and phosphorylation status of proteins in the MAPK and apoptosis pathways.

Figure 4: General workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Epinodosin at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, Bcl-2, Bax, p53, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).

Figure 5: Workflow for apoptosis detection by flow cytometry.

Protocol:

-

Cell Treatment: Seed cells and treat with Epinodosin at various concentrations for a specified duration to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Conclusion and Future Directions

The available in vitro data strongly suggest that Epinodosin is a promising anti-cancer agent, particularly for esophageal squamous cell carcinoma. Its mechanism of action, involving the induction of apoptosis through the modulation of the MAPK and intrinsic apoptotic pathways, provides a solid foundation for further investigation.

Future research should focus on:

-

Determining the IC50 values of Epinodosin against a comprehensive panel of human cancer cell lines to better understand its potency and spectrum of activity.

-

Investigating the in vitro anti-inflammatory properties of Epinodosin to explore its potential in inflammation-related diseases.

-

Elucidating the detailed molecular interactions of Epinodosin with its targets within the MAPK and apoptotic pathways.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of Epinodosin in preclinical models.

This technical guide serves as a resource for researchers to design and execute robust in vitro screening protocols for Epinodosin and to interpret the resulting data in the context of its known mechanisms of action. The continued exploration of this natural compound holds promise for the development of novel cancer therapeutics.

References

Epinodosin: A Technical Guide to its Natural Sources, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from various species of the Isodon genus (also known as Rabdosia), this compound has demonstrated notable biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of Epinodosin, focusing on its natural sources, detailed methodologies for its extraction, isolation, and quantification, and an exploration of its molecular mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive molecule.

Introduction

Epinodosin is a diterpenoid compound characterized by an ent-kaurane skeleton. It is one of the numerous bioactive constituents isolated from plants of the Isodon genus, which have a long history of use in traditional medicine, particularly in East Asia. Recent scientific investigations have begun to elucidate the pharmacological potential of Epinodosin, revealing its capacity to modulate key cellular processes involved in inflammation and cell death. This guide aims to consolidate the current knowledge on Epinodosin, providing a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Epinodosin

Epinodosin is predominantly found in perennial herbs of the Isodon genus, which belongs to the Lamiaceae family. Several species have been identified as prominent sources of this compound.

Table 1: Natural Plant Sources of Epinodosin

| Plant Species | Family | Plant Part | Reference(s) |

| Isodon rubescens | Lamiaceae | Aerial parts | [1] |

| Isodon japonicus | Lamiaceae | Leaves and Stems | |

| Isodon serra | Lamiaceae | Aerial parts | [2][3] |

| Isodon eriocalyx | Lamiaceae | Leaves | [4] |

While comprehensive quantitative data on Epinodosin content across different species and geographical locations are limited, studies have focused on the isolation and identification of this and other diterpenoids from these plants. The concentration of Epinodosin can vary depending on factors such as the plant's genetic makeup, growing conditions, and harvest time.

Biological Activities and Mechanism of Action

Epinodosin exhibits a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

Epinodosin has been shown to possess anti-inflammatory effects. While direct studies on Epinodosin's anti-inflammatory mechanism are emerging, research on analogous diterpenoids from Isodon species suggests a potential mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5]

The proposed mechanism involves the interference of Epinodosin with the DNA-binding activity of NF-κB.[1] By preventing NF-κB from binding to its target DNA sequences, Epinodosin can suppress the transcription of pro-inflammatory mediators, thereby attenuating the inflammatory response.

References

- 1. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxic Effects of Nodosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of Nodosin, a diterpenoid isolated from Isodon serra. The information presented herein is curated from recent scientific literature to support further research and development in oncology. This document details the cytotoxic activity of Nodosin against various cancer cell lines, outlines the experimental methodologies used to ascertain these effects, and visualizes the implicated signaling pathways.

Quantitative Cytotoxicity Data

Nodosin has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 41.13 ± 3.49 | [1][2][3] |

| SNU378 | Hepatocellular Carcinoma | 0.890 | [1] |

| HCCLM3 | Hepatocellular Carcinoma | 0.766 | [1] |

| SW480 | Colorectal Cancer | Not explicitly stated, but effects observed with treatments up to 16 µM | [1][2][4] |

Mechanisms of Cytotoxic Action

Nodosin exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), promoting autophagy, and causing cell cycle arrest.

2.1. Induction of Apoptosis and Autophagy:

Nodosin has been shown to trigger both intrinsic and extrinsic apoptotic pathways. A key mechanism is the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequent apoptosis. Transcriptomic analysis has revealed that Nodosin upregulates the expression of heme oxygenase 1 (HMOX1), a protein involved in the oxidative stress response and apoptosis. Concurrently, Nodosin treatment leads to the upregulation of Cathepsin L (CTSL) and Light Chain-3 (LC3), key markers for autophagy.[4]

2.2. Cell Cycle Arrest:

Studies have demonstrated that Nodosin can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Flow cytometry analysis of Nodosin-treated cells has shown a significant alteration in cell cycle distribution, preventing cells from progressing through the division cycle.[2]

2.3. Modulation of Signaling Pathways:

Nodosin's cytotoxic activity is also attributed to its ability to modulate key cellular signaling pathways. It has been found to downregulate Tribbles Pseudokinase 3 (TRIB3) and upregulate Oxidative Stress-Induced Growth Inhibitor 1 (OSGIN1), contributing to the induction of oxidative stress.[4] Furthermore, in hepatocellular carcinoma cells, Nodosin's anti-proliferative effects are mediated through the ERCC6L/PI3K/AKT signaling axis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Nodosin's cytotoxic effects.

3.1. Cell Viability and Cytotoxicity Assay (MTT Assay):

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat the cells with various concentrations of Nodosin (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

3.2. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):

This method is employed to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in a 6-well plate and treat with Nodosin at various concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.3. Apoptosis Detection (Annexin V-FITC/PI Staining):

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Nodosin as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3.4. Colony Formation Assay:

This assay assesses the long-term proliferative potential of single cells.

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of Nodosin.

-

Incubation: Incubate the cells for 10-14 days, changing the medium with fresh Nodosin every 3 days.

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

-

Quantification: Count the number of colonies (containing >50 cells) in each well.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Nodosin and a typical experimental workflow for assessing its cytotoxic effects.

Caption: Nodosin's multifaceted mechanism of action.

References

literature review of Isodon diterpenoids

An In-Depth Technical Guide to Isodon Diterpenoids: From Phytochemistry to Pharmacological Mechanisms

Introduction

The genus Isodon, belonging to the Lamiaceae family, encompasses approximately 150 species primarily distributed in the tropical and subtropical regions of Asia.[1] Many of these plants, such as Isodon rubescens (known as "Donglingcao" in Chinese), have a long history of use in traditional folk medicine for treating a variety of ailments, including inflammation, infections, and cancer.[2][3][4] The significant therapeutic potential of this genus is largely attributed to its rich content of diterpenoids, a class of chemical compounds characterized by a C20 carbon skeleton.

Over the past few decades, extensive phytochemical investigations have led to the isolation and identification of hundreds of diterpenoids from Isodon species.[5][6][7][8][9] These compounds exhibit remarkable structural diversity, with the ent-kaurane type being the most prevalent skeleton.[5][6][7] Among these, Oridonin , a 7,20-epoxy-ent-kauranoid, is the most extensively studied compound, renowned for its potent and broad-spectrum anti-tumor and anti-inflammatory properties.[2][6][10][11] This technical guide provides a comprehensive review of the current state of research on Isodon diterpenoids, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.

Biological Activities and Data Presentation

Isodon diterpenoids exhibit a wide array of pharmacological effects, with their anticancer and anti-inflammatory activities being the most prominent. These activities are primarily attributed to their ability to interact with multiple cellular targets and modulate key signaling pathways.

Anticancer Activity

A significant body of research demonstrates the potent cytotoxic effects of Isodon diterpenoids against a multitude of human cancer cell lines.[12][13][14] The primary mechanism often involves the induction of programmed cell death (apoptosis) and cell cycle arrest.[11][13] The α,β-unsaturated ketone moiety present in many of these compounds, including Oridonin, is crucial for their biological activity, often acting as a Michael acceptor to form covalent bonds with cysteine residues in target proteins.[10]

The cytotoxic potential of several Isodon diterpenoids, quantified by their half-maximal inhibitory concentration (IC50), is summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | K562 (Leukemia) | 1.4 | [15] |

| Oridonin | A549 (Lung Cancer) | 2.3 | [15] |

| Oridonin | HepG2 (Liver Cancer) | 2.0 | [15] |

| Rabdosin B | HepG2 (Liver Cancer) | > Oridonin | [16] |

| Lasiokaurin | MDA-MB-231 (Breast Cancer) | ~1-5 | [15] |

| Hebeirubescensin B | HT-29 (Colon Cancer) | < 2.0 | [15] |

| Hebeirubescensin C | K562 (Leukemia) | < 2.0 | [15] |

| Isodonspiroketone | MDA-MB-231 (Breast Cancer) | 17.26 ± 1.61 | [17] |

| Isodonspiroketone | A549 (Lung Cancer) | 23.84 ± 2.73 | [17] |

| Kamebanin | HeLa (Cervical Cancer) | Efficient Cytotoxicity | [14] |

| Kamebanin | HL-60 (Leukemia) | Efficient Cytotoxicity | [14] |

Anti-inflammatory Activity

The anti-inflammatory effects of Isodon diterpenoids are well-documented. Oridonin, for instance, exerts its effects by suppressing key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[18] This leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][19] Certain diterpenoids isolated from Isodon serra have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 267.4 macrophage cells, with inhibition rates exceeding 60% at a concentration of 10 µM.[3]

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of Isodon diterpenoids, particularly Oridonin, stem from their ability to modulate a complex network of intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and plays a critical role in cancer cell survival and proliferation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Oridonin has been shown to block this pathway, thereby preventing the expression of inflammatory mediators and survival proteins.[2][18][19][20][21][22]

Figure 1: Oridonin-mediated inhibition of the NF-κB signaling pathway.

Induction of the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The intrinsic (mitochondrial) pathway is a major route to apoptosis. It is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Oridonin shifts the balance in favor of apoptosis by increasing the Bax/Bcl-2 ratio.[13] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), culminating in cell death.[2][12][23]

Figure 2: Induction of mitochondrial-mediated apoptosis by Oridonin.

Modulation of PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are critical for cell growth, survival, and proliferation.

-

PI3K/Akt Pathway: This is a pro-survival pathway that is often hyperactivated in cancer. Oridonin has been shown to inhibit the PI3K/Akt pathway, thereby suppressing the downstream signals that promote cell survival and proliferation.[13][23][24]

-

MAPK Pathways: The MAPK family includes JNK, p38, and ERK. The role of Oridonin in modulating these pathways can be context-dependent. It has been reported to activate the pro-apoptotic JNK and p38 pathways while inhibiting pro-survival ERK signaling in some cancer cells, contributing to its anti-tumor effects.[23][24][25][26]

Experimental Protocols

The study of Isodon diterpenoids involves a series of well-established experimental procedures, from the initial extraction from plant material to the detailed assessment of their biological activities.

General Protocol for Extraction and Isolation

The isolation of pure diterpenoids from Isodon plant material is a multi-step process that leverages the physicochemical properties of the compounds.

Figure 3: General workflow for the extraction and isolation of Isodon diterpenoids.

-

Extraction: Air-dried and powdered plant material (e.g., leaves, aerial parts) is extracted exhaustively with a polar solvent, typically methanol (MeOH), at room temperature.[17][27][28]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Partitioning: The crude extract is suspended in water and partitioned successively with a series of organic solvents of increasing polarity, such as petroleum ether (or n-hexane) and ethyl acetate (B1210297) (EtOAc). This step separates compounds based on their polarity, with diterpenoids often concentrating in the ethyl acetate fraction.[17][27]

-

Column Chromatography: The bioactive fraction (e.g., EtOAc) is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents is used to elute the compounds, separating them into multiple sub-fractions.[29]

-

Purification: Final purification of the target compounds from the active sub-fractions is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[29]

Key Bioassays

-

Cytotoxicity Assay (SRB or MTT): This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the isolated diterpenoid for a specified duration (e.g., 48-72 hours).

-

Staining: After treatment, cells are fixed and stained with Sulforhodamine B (SRB) or incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[16]

-

Measurement: The absorbance is read using a microplate reader. Cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

-

Western Blotting: This technique is used to detect and quantify specific proteins to elucidate the effects of diterpenoids on signaling pathways.

-

Protein Extraction: Cells are treated with the diterpenoid, then lysed to release total protein.

-

SDS-PAGE: Protein lysates are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody specific to the target protein (e.g., caspase-3, p-p65, Akt), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative abundance of the target protein.

-

Conclusion and Future Perspectives

Isodon diterpenoids, with Oridonin as the flagship compound, represent a highly promising class of natural products for drug development, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate multiple critical signaling pathways, such as NF-κB, apoptosis, and PI3K/Akt, underscores their therapeutic potential. While significant progress has been made in understanding their mechanisms, future research should focus on several key areas. In-depth in vivo studies and clinical trials are necessary to validate the efficacy and safety of these compounds in humans.[4][11] Furthermore, the synthesis of novel derivatives of natural Isodon diterpenoids could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, paving the way for the next generation of diterpenoid-based therapeutics.[10]

References

- 1. Diterpenoids from Isodon species: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

- 5. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Diterpenoids from Isodon species: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. "Understanding the Anticancer Mechanism of Oridonin Using Proteomics Ap" by Xiaojun Zhang [scholarworks.utep.edu]

- 12. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cytotoxic activity of diterpenoids from Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oridonin attenuates Aβ1-42-induced neuroinflammation and inhibits NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]

- 23. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Bioactive isopimarane and 3,4-seco isopimarane diterpenoids from Isodon amethystoides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jstage.jst.go.jp [jstage.jst.go.jp]

- 29. tandfonline.com [tandfonline.com]

Epinodosin: A Technical Guide to Its Discovery, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin, an ent-kaurane diterpenoid isolated from the medicinal plant Isodon rubescens, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological characterization of Epinodosin. It details the experimental protocols for its isolation and analysis of its mechanism of action, with a focus on its anti-inflammatory and anti-cancer properties. Quantitative data on its biological activity is presented, and key signaling pathways modulated by Epinodosin, including the NF-κB and MAPK pathways, are visually represented. This document serves as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Discovery and Sourcing

Epinodosin is a natural product belonging to the ent-kaurane class of diterpenoids. It was first isolated from Isodon rubescens (Hemsl.) H. Hara var. lushanensis, a perennial herb belonging to the Lamiaceae family.[1][2] The genus Isodon is widely distributed in Asia and has been a source of numerous bioactive diterpenoids with diverse pharmacological activities.[1] Isodon rubescens, in particular, has a long history of use in traditional Chinese medicine for treating various ailments, including inflammation and cancer.[2]

Structural Elucidation

The chemical structure of Epinodosin was elucidated through extensive spectroscopic analysis. The primary techniques employed for its characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complex polycyclic structure of Epinodosin and for the complete assignment of its proton and carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of Epinodosin.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry of Epinodosin.

Biological Activity

Epinodosin has demonstrated promising biological activities, primarily in the realms of anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

Epinodosin exhibits significant anti-inflammatory properties. Studies have shown its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

| Assay | Cell Line | IC50 Value | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | 18.25 µM | [3] |

Anti-cancer Activity

While specific IC50 values for Epinodosin against a wide range of cancer cell lines are still being extensively researched, related compounds from the Isodon genus have shown potent cytotoxic effects. The anti-cancer potential of Epinodosin is an active area of investigation, with a focus on its ability to induce apoptosis in cancer cells.

Mechanism of Action: Key Signaling Pathways

The biological effects of Epinodosin are attributed to its ability to modulate critical intracellular signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Epinodosin is hypothesized to exert its anti-inflammatory and anti-cancer effects by inhibiting this pathway. A key mechanism of NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and activate target gene expression. Epinodosin may interfere with the phosphorylation of p65, thereby preventing its nuclear translocation and transcriptional activity.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK subfamilies are ERK, JNK, and p38. Dysregulation of the MAPK pathway is a hallmark of many cancers. Epinodosin may selectively inhibit the phosphorylation and activation of key kinases within this pathway, such as p38, JNK, and ERK, thereby impeding cancer cell growth and survival.

Induction of Apoptosis via the Bcl-2 Family Proteins

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The Bcl-2 family of proteins are key regulators of this process, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. In many cancers, the expression of anti-apoptotic proteins is elevated, leading to resistance to cell death. Epinodosin is thought to induce apoptosis by altering the balance of Bcl-2 family proteins, potentially downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members. This shift in balance leads to the activation of caspases and the execution of the apoptotic program.

Experimental Protocols

Isolation and Purification of Epinodosin

The following is a general protocol for the isolation of diterpenoids from Isodon species, which can be adapted for the specific isolation of Epinodosin.

-

Plant Material and Extraction: Dried and powdered aerial parts of Isodon rubescens are subjected to extraction with methanol at room temperature.

-

Solvent Partitioning: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to multiple chromatographic steps. This includes column chromatography over silica (B1680970) gel, followed by further separation using Sephadex LH-20.

-

Final Purification: Fractions containing Epinodosin are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Epinodosin for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Cells treated with Epinodosin are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, Bcl-2, Bax).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Preclinical Development

The promising in vitro activities of Epinodosin warrant further investigation. Future research should focus on:

-

Comprehensive Anti-cancer Profiling: Determining the IC50 values of Epinodosin against a broad panel of human cancer cell lines.

-

In Vivo Efficacy Studies: Evaluating the anti-inflammatory and anti-tumor efficacy of Epinodosin in relevant animal models.

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of Epinodosin.

-

Lead Optimization: Synthesizing and evaluating derivatives of Epinodosin to improve its potency, selectivity, and pharmacokinetic properties.

These preclinical studies are essential to establish the therapeutic potential of Epinodosin and to guide its potential transition into clinical development as a novel anti-inflammatory or anti-cancer agent.

Conclusion

Epinodosin, a diterpenoid from Isodon rubescens, represents a promising natural product with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways, and to induce apoptosis, makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of Epinodosin, from its discovery to its potential mechanisms of action, to aid researchers in the ongoing exploration of this fascinating molecule.

References

- 1. Ent-kaurane diterpenoids from Isodon rubescens var. lushanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

- 3. S-EPMC9076279 - Diterpenoids from <i>Isodon rubescens</i> and their nitric oxide production inhibitory activity. - OmicsDI [omicsdi.org]

Epinodosin (CAS Number: 110675-59-7): A Technical Guide for Researchers

An In-depth Examination of the Diterpenoid Epinodosin, a Potential Therapeutic Agent in Oncology and Inflammatory Diseases

Abstract

Epinodosin, a naturally occurring diterpenoid with the CAS number 110675-59-7, has emerged as a compound of significant interest in the fields of oncology and inflammation research. Primarily isolated from plants of the Isodon genus, Epinodosin has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines and the ability to modulate key signaling pathways implicated in tumorigenesis and inflammatory responses. This technical guide provides a comprehensive overview of Epinodosin, consolidating available data on its chemical structure, biological effects, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural product.

Introduction

Epinodosin is an ent-kaurane diterpenoid, a class of natural products known for their diverse and potent biological activities. The compound has been the subject of research exploring its anticancer and anti-inflammatory properties. A significant focus of recent studies has been its efficacy against esophageal squamous cell carcinoma (ESCC), where it has been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis. This guide will delve into the quantitative data supporting these findings, the detailed experimental methodologies employed in its study, and the signaling pathways through which Epinodosin exerts its effects.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 110675-59-7 | N/A |

| Molecular Formula | C₂₀H₂₈O₅ | N/A |

| Molecular Weight | 348.43 g/mol | N/A |

| Class | ent-Kaurane Diterpenoid | N/A |

| Source | Isodon serra and other Isodon species | [1] |

Biological Activity

Cytotoxic Activity

Epinodosin has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound's cytotoxic effect.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 10.4 | N/A |

| Esophageal Squamous Carcinoma Cells | Esophageal Squamous Cell Carcinoma | Data not explicitly stated, but effective concentrations are reported.[2] | N/A |

Anti-inflammatory Activity

Epinodosin is also being investigated for its potential in treating inflammatory diseases. While specific quantitative data on its anti-inflammatory activity is still emerging, its mechanism of action is linked to the modulation of inflammatory signaling pathways.

Mechanism of Action

Inhibition of the MAPK Signaling Pathway

A key mechanism through which Epinodosin exerts its anticancer effects is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers, including ESCC.

Caption: Epinodosin inhibits the MAPK signaling pathway, leading to reduced cell proliferation, invasion, and migration, and the induction of apoptosis.

Induction of Apoptosis

Epinodosin has been shown to induce apoptosis in ESCC cells.[2] This programmed cell death is a critical mechanism for eliminating cancerous cells.

Pharmacokinetics

A study on the pharmacokinetics of three diterpenoids from Rabdosia serra, including Epinodosin, was conducted in normal and concanavalin (B7782731) A-induced liver injury rats.[1] The results indicated that the pharmacokinetic properties of Epinodosin were significantly different between the two groups. In liver injury rats, the area under the curve (AUC) was higher, while the time to maximum concentration (Tmax), half-life (T1/2), and mean residence time (MRT) were shorter, suggesting higher exposure and quicker elimination in the pathological state.[1]

| Parameter | Normal Rats | Liver Injury Rats |

| Tmax (h) | 1.33 ± 0.58 | 0.58 ± 0.20 |

| Cmax (ng/mL) | 10.51 ± 2.04 | 19.34 ± 4.51 |

| AUC₀₋t (ng/mL*h) | 48.23 ± 10.21 | 68.17 ± 15.32 |

| T₁/₂ (h) | 3.86 ± 1.02 | 2.15 ± 0.63 |

| MRT₀₋t (h) | 5.12 ± 1.23 | 3.28 ± 0.76 |

Synthesis

Caption: A generalized workflow for the synthesis of ent-kaurane diterpenoids like Epinodosin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described for assessing the effect of Epinodosin on ESCC cell viability.[2]

-

Cell Seeding: Seed ESCC cells (e.g., KYSE-150 or EC1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Epinodosin for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC₅₀ values.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is adapted from the methods used to evaluate the effect of Epinodosin on ESCC cell migration and invasion.[2]

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed ESCC cells (1 x 10⁵ cells) in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

-

Treatment: Add various concentrations of Epinodosin to both the upper and lower chambers.

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Apoptosis Assay (Flow Cytometry)

This protocol outlines the general steps for assessing Epinodosin-induced apoptosis using Annexin V/Propidium Iodide (PI) staining and flow cytometry, as mentioned in the study on ESCC.[2]

-

Cell Treatment: Treat ESCC cells with Epinodosin at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blot Analysis for MAPK Signaling Proteins

This protocol is a generalized procedure for analyzing the effect of Epinodosin on the expression of MAPK signaling proteins, as investigated in ESCC.[2]

-

Protein Extraction: Treat ESCC cells with Epinodosin, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAPK pathway proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Epinodosin is a promising natural diterpenoid with demonstrated anticancer and potential anti-inflammatory activities. Its ability to inhibit the MAPK signaling pathway and induce apoptosis in cancer cells, particularly in esophageal squamous cell carcinoma, highlights its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action, expand upon its pharmacokinetic profile, and develop efficient synthetic routes. The data and protocols presented in this technical guide aim to facilitate and inspire future investigations into this valuable compound.

References

physical and chemical properties of Epinodosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinodosin, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its notable biological activities. Primarily isolated from various species of the Isodon genus, this compound has demonstrated promising anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Epinodosin, details established experimental protocols for its study, and visualizes its known mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties